1-Cyclohexylethanamine

Catalog No.
S579498
CAS No.
4352-49-2
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexylethanamine

CAS Number

4352-49-2

Product Name

1-Cyclohexylethanamine

IUPAC Name

1-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3

InChI Key

XBWOPGDJMAJJDG-UHFFFAOYSA-N

SMILES

CC(C1CCCCC1)N

Synonyms

1-(cyclohexyl)ethylamine, 1-cyclohexylethylamine

Canonical SMILES

CC(C1CCCCC1)N

1-Cyclohexylethanamine, also known as (S)-(+)-1-cyclohexylethylamine, is an organic compound with the molecular formula C₈H₁₇N and a molecular weight of 127.2273 g/mol. It features a cyclohexyl group attached to an ethylamine moiety, which contributes to its unique properties. The compound is characterized by its chiral nature, existing in enantiomeric forms that can exhibit different biological activities and chemical reactivities .

1-Cyclohexylethanamine has demonstrated various biological activities, particularly in the realm of pharmacology. Its enantiomers may interact differently with biological targets, influencing their efficacy and safety profiles. Research indicates potential applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems .

Several methods have been developed for the synthesis of 1-cyclohexylethanamine:

  • Reductive Amination: This method involves the reaction of cyclohexanone with ammonia or an amine in the presence of reducing agents.
  • Resolution via Diastereomeric Salt Formation: This technique utilizes enantiopure acids to resolve racemic mixtures into individual enantiomers, enhancing purity and yield .
  • Direct Alkylation: Cyclohexyl derivatives can be synthesized through direct alkylation of amines using alkyl halides under appropriate conditions .

1-Cyclohexylethanamine finds applications in various fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it valuable in drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research: Used in studies exploring chiral amines and their biological implications .

Studies on the interactions of 1-cyclohexylethanamine with various biological systems have revealed insights into its pharmacodynamics and pharmacokinetics. Interaction studies often focus on its binding affinity to neurotransmitter receptors, which may elucidate its role in modulating neurochemical pathways. Research indicates that the compound's stereochemistry significantly influences its interaction profiles .

Several compounds share structural similarities with 1-cyclohexylethanamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-EthylcyclohexylamineAliphatic amineExhibits different solubility properties
(R)-(-)-1-CyclohexylethylamineChiral amineDifferent optical activity compared to (S)-isomer
CyclohexylamineSimple cyclic amineLacks the ethyl substituent, affecting reactivity

1-Cyclohexylethanamine stands out due to its specific stereochemical properties and resultant biological activities, making it a subject of interest in both synthetic and medicinal chemistry .

XLogP3

2.1

Other CAS

5913-13-3
17430-98-7

Dates

Last modified: 07-20-2023

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